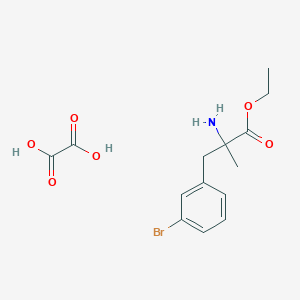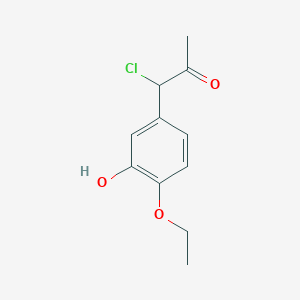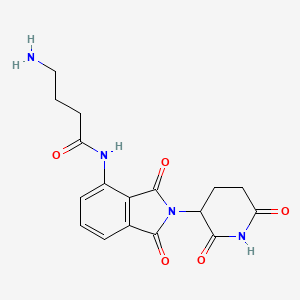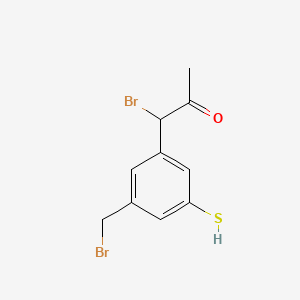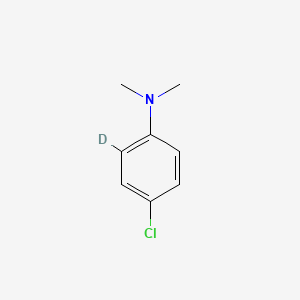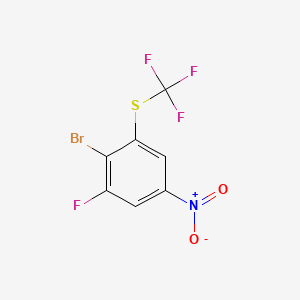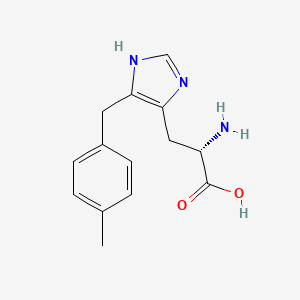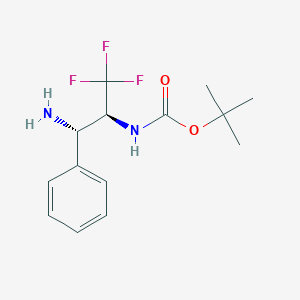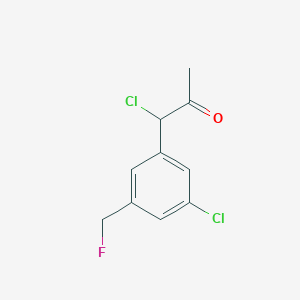
6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine core with various functional groups such as tert-butyl, ethyl, hydroxy, and carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of Functional Groups: The tert-butyl, ethyl, hydroxy, and carboxylate groups can be introduced through various organic reactions, such as alkylation, esterification, and hydroxylation.
Final Assembly: The final compound is obtained by combining the functionalized naphthyridine core with the desired substituents under specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and desired purity of the final product. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts, to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions
6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxy group.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups.
Esterification: The carboxylate groups can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Esterification: Esterification reactions typically involve the use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.
科学的研究の応用
6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, polymers, and materials.
作用機序
The mechanism of action of 6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
- 6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate
- 6-(tert-Butyl) 3-methyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate
- 6-(tert-Butyl) 3-propyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, the presence of the ethyl group may influence its solubility, stability, and interaction with biological molecules, making it a valuable compound for various applications.
特性
分子式 |
C16H22N2O6 |
|---|---|
分子量 |
338.36 g/mol |
IUPAC名 |
6-O-tert-butyl 3-O-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6-dicarboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-5-23-14(21)11-12(19)9-8-18(15(22)24-16(2,3)4)7-6-10(9)17-13(11)20/h5-8H2,1-4H3,(H2,17,19,20) |
InChIキー |
TXWQWZUOYAQDRV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(CCN(C2)C(=O)OC(C)(C)C)NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


